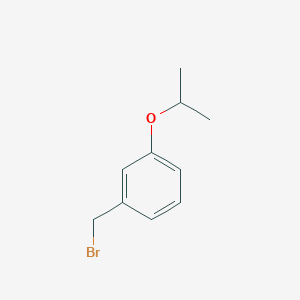

1-(Bromomethyl)-3-(propan-2-yloxy)benzene

Beschreibung

1-(Bromomethyl)-3-(propan-2-yloxy)benzene (CAS: 184970-27-2) is a brominated aromatic compound with a benzyl bromide group (-CH2Br) at position 1 and an isopropyloxy group (-OCH(CH3)2) at position 3 on the benzene ring. The meta-substitution pattern creates distinct electronic and steric environments, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions due to the reactivity of the bromomethyl group .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDVZGFLGMXKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-27-2 | |

| Record name | 1-(bromomethyl)-3-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(propan-2-yloxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of 1-(Bromomethyl)-3-(propan-2-yloxy)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzaldehydes and benzoic acids.

Reduction: Products include methyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-3-(propan-2-yloxy)benzene is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The propan-2-yloxy group can influence the compound’s solubility and reactivity, affecting its interaction with molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations:

Substituent Effects on Reactivity: The isopropyloxy group in the target compound is electron-donating, which slightly deactivates the benzene ring toward electrophilic substitution but enhances the stability of the benzyl bromide intermediate. In contrast, electron-withdrawing groups (e.g., -NO2 in compound 11i, -CF3 in ) increase the electrophilicity of the bromomethyl group, accelerating nucleophilic substitution reactions . Longer alkoxy chains (e.g., nonyloxy in 5c) improve lipophilicity, making such compounds suitable for lipid-soluble drug intermediates .

Synthetic Utility :

- The target compound serves as a precursor for diarylurea derivatives (e.g., compound 11i) via Suzuki coupling, highlighting its role in synthesizing bioactive molecules .

- Bromomethyl groups in fluorinated analogs (e.g., ) are critical for introducing trifluoromethyl or trifluoromethoxy groups into pharmaceuticals, leveraging their metabolic stability and bioavailability.

Table 2: Reactivity and Application Comparisons

Key Insights:

Cross-Coupling Reactions :

- The target compound’s bromomethyl group facilitates efficient cross-coupling with boronic acids (e.g., 3-nitrophenylboronic acid in ), yielding diaryl derivatives with high regioselectivity.

- Fluorinated analogs (e.g., ) are less commonly used in coupling reactions due to the strong electron-withdrawing effects of -CF3, which may hinder transmetallation steps.

Nucleophilic Substitution :

- The isopropyloxy group’s electron-donating nature slightly reduces the electrophilicity of the bromomethyl group compared to fluorinated analogs. However, this can be advantageous in controlled substitution reactions requiring moderate reactivity .

- Trifluoromethoxy-substituted derivatives () exhibit higher reactivity in SN2 reactions due to the electron-withdrawing -OCF3 group, making them preferred for introducing fluorine into target molecules.

Physicochemical and Industrial Considerations

- Fluorinated analogs () are crystalline solids, simplifying purification but requiring specialized handling due to their density (>1.5 g/cm³) .

- Industrial Relevance :

- The target compound is less prevalent in industrial scales compared to fluorinated derivatives, which are prioritized for their stability in harsh reaction conditions and pharmaceutical relevance .

Biologische Aktivität

1-(Bromomethyl)-3-(propan-2-yloxy)benzene, also known as a brominated aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.11 g/mol

- Structure : The compound features a bromomethyl group and a propan-2-yloxy moiety attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1-(Bromomethyl)-3-(propan-2-yloxy)benzene exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be elucidated.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. A notable study evaluated its effect on cancer cell lines and reported:

- Inhibition of cell proliferation : The compound was found to reduce the viability of cancer cells in a dose-dependent manner.

- Apoptosis induction : Flow cytometry analysis indicated that treatment with 1-(Bromomethyl)-3-(propan-2-yloxy)benzene led to increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties highlighted the compound's ability to induce apoptosis through the mitochondrial pathway. The study utilized Western blot analysis to assess the expression levels of pro-apoptotic and anti-apoptotic proteins, revealing:

- Increased levels of Bax (pro-apoptotic)

- Decreased levels of Bcl-2 (anti-apoptotic)

These findings suggest that 1-(Bromomethyl)-3-(propan-2-yloxy)benzene may trigger apoptotic pathways, making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.